molecular formula C11H19N3 B7866170 N*1*-Isopropyl-N*1*-pyridin-4-ylmethyl-ethane-1,2-diamine

N*1*-Isopropyl-N*1*-pyridin-4-ylmethyl-ethane-1,2-diamine

Cat. No.: B7866170
M. Wt: 193.29 g/mol
InChI Key: GMXBIZFKWUCASY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-Isopropyl-N1-pyridin-4-ylmethyl-ethane-1,2-diamine is a chemical compound with a complex molecular structure. It is characterized by the presence of an isopropyl group and a pyridin-4-ylmethyl group attached to an ethane-1,2-diamine backbone. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-Isopropyl-N1-pyridin-4-ylmethyl-ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with appropriate reagents to introduce the isopropyl and pyridin-4-ylmethyl groups. One common method is the stepwise alkylation of ethane-1,2-diamine using isopropyl chloride and pyridin-4-ylmethyl chloride under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of reactors and purification techniques to obtain the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions: N1-Isopropyl-N1-pyridin-4-ylmethyl-ethane-1,2-diamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs.

Scientific Research Applications

N1-Isopropyl-N1-pyridin-4-ylmethyl-ethane-1,2-diamine has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

  • Biology: The compound can be employed in biochemical studies to investigate enzyme interactions and protein binding.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N1-Isopropyl-N1-pyridin-4-ylmethyl-ethane-1,2-diamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, influencing biological processes and leading to desired outcomes.

Comparison with Similar Compounds

  • N1-Isopropyl-N1-pyridin-4-ylmethyl-ethane-1,2-diamine is structurally similar to other diamine compounds such as N1-methyl-N1-pyridin-4-ylmethyl-ethane-1,2-diamine and N1-ethyl-N1-pyridin-4-ylmethyl-ethane-1,2-diamine.

Uniqueness: What sets N1-Isopropyl-N1-pyridin-4-ylmethyl-ethane-1,2-diamine apart from its analogs is its specific combination of functional groups, which imparts unique chemical and biological properties.

Properties

IUPAC Name

N'-propan-2-yl-N'-(pyridin-4-ylmethyl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3/c1-10(2)14(8-5-12)9-11-3-6-13-7-4-11/h3-4,6-7,10H,5,8-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMXBIZFKWUCASY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCN)CC1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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